
2,3-Difluoro-4-iodobenzyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Difluoro-4-iodobenzyl bromide is an organic compound with the molecular formula C7H4BrF2I. It is a derivative of benzyl bromide, where the benzene ring is substituted with fluorine and iodine atoms.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Difluoro-4-iodobenzyl bromide can be synthesized through a multi-step process. One common method involves the bromination of 2,3-difluoro-4-iodotoluene. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
2,3-Difluoro-4-iodobenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The iodine atom can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium catalysts, along with bases such as potassium carbonate or cesium carbonate, are used in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
2,3-Difluoro-4-iodobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce fluorine and iodine atoms into drug candidates, potentially enhancing their biological activity and metabolic stability.
Material Science: It can be used in the synthesis of fluorinated materials with unique properties.
作用机制
The mechanism of action of 2,3-Difluoro-4-iodobenzyl bromide in chemical reactions involves the reactivity of the bromine and iodine atoms. The bromine atom is susceptible to nucleophilic attack, leading to substitution reactions. The iodine atom can participate in oxidative addition with palladium catalysts, facilitating cross-coupling reactions . These reactions proceed through well-established pathways involving the formation of reactive intermediates and transition states.
相似化合物的比较
Similar Compounds
2-Iodobenzyl bromide: Similar structure but lacks fluorine atoms.
4-Iodobenzyl bromide: Similar structure but lacks fluorine atoms and has the iodine atom in a different position.
3-Iodobenzyl bromide: Another isomer with the iodine atom in the meta position.
Uniqueness
2,3-Difluoro-4-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both halogens are required.
属性
分子式 |
C7H4BrF2I |
|---|---|
分子量 |
332.91 g/mol |
IUPAC 名称 |
1-(bromomethyl)-2,3-difluoro-4-iodobenzene |
InChI |
InChI=1S/C7H4BrF2I/c8-3-4-1-2-5(11)7(10)6(4)9/h1-2H,3H2 |
InChI 键 |
AQUJXZZRKFABFU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CBr)F)F)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
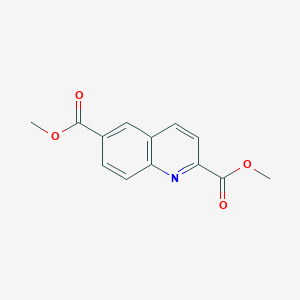
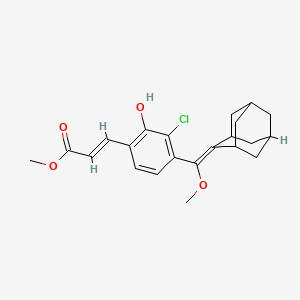
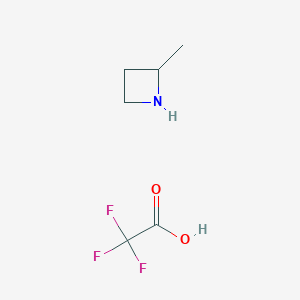
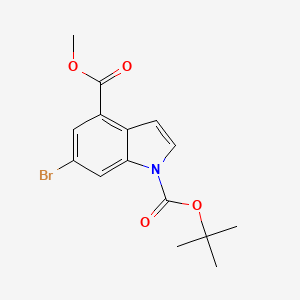
![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)

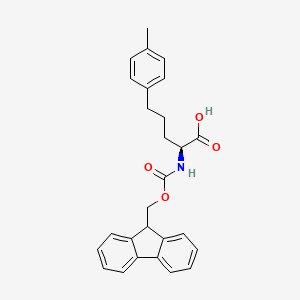

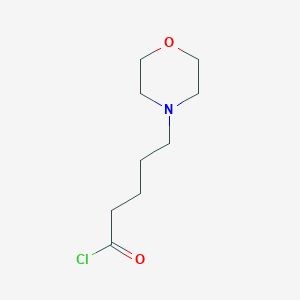
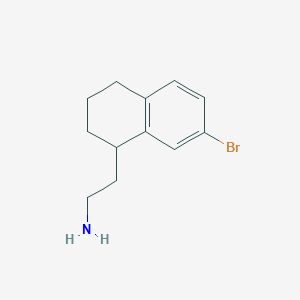

![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
